NB-598 - 131060-14-5

NB-598

Catalog Number: EVT-253194
CAS Number: 131060-14-5
Molecular Formula: C27H31NOS2
Molecular Weight: 449.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NB-598 is a potent competitive inhibitor of squalene epoxidase (SE). NB-598 suppresses triglyceride biosynthesis through the farnesol pathway.IC50 value:Target: squalene epoxidaseSE inhibitor NB-598 significantly inhibited both basal and glucose-stimulated insulin secretion from mouse pancreatic islets. CaV channels were markedly inhibited by NB-598.

[4′-(6-Allyl-methyl-amino-hexyloxy)-2′-fluoro-phenyl]-(4-bromophenyl)-methanone fumarate (Ro 48-8071)

1.1. Compound Description: Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) [, ]. This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene to lanosterol. Ro 48-8071 has been shown to induce CYP3A4 and CYP2B6 expression in primary cultured human hepatocytes []. Research indicates that this induction is mediated by the pregnane X receptor (PXR) and is a consequence of the accumulation of specific squalene metabolites, potentially squalene 2,3:22,23-dioxide, due to cyclase inhibition [, ].

trans-N-(4-Chlorobenzoyl)-N-methyl-(4-dimethylaminomethylphenyl)-cyclohexylamine (BIBX 79)

2.1. Compound Description: BIBX 79 acts as an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) []. Similar to Ro 48-8071, BIBX 79's inhibition of cyclase leads to increased CYP3A expression in rat hepatocytes, mediated through the activation of the pregnane X receptor (PXR) []. This effect is thought to be due to the accumulation of endogenous squalene metabolites, likely squalene 2,3:22,23-dioxide, resulting from cyclase inhibition [].

3β-(2-Diethylaminoethoxy)androst-5-en-17-one HCl (U18666A)

3.1. Compound Description: U18666A is a known inhibitor of cholesterol biosynthesis [, ]. It primarily acts by inhibiting a later step in the pathway compared to cyclase inhibitors like Ro 48-8071 and BIBX 79. Despite this difference, U18666A also induces CYP3A expression, specifically in primary cultured rat hepatocytes []. This induction is dependent on the pregnane X receptor (PXR) and is abolished in PXR-null mice [], suggesting a PXR-mediated mechanism similar to cyclase inhibitors.

Squalene 2,3:22,23-dioxide

4.1. Compound Description: Squalene 2,3:22,23-dioxide is a metabolite in the cholesterol biosynthesis pathway derived from squalene 2,3-oxide []. Research indicates that squalene 2,3:22,23-dioxide can directly activate the pregnane X receptor (PXR) [], a key regulator of CYP3A expression. This activation leads to increased CYP3A expression [, ]. The accumulation of squalene 2,3:22,23-dioxide, due to the inhibition of 2,3-oxidosqualene:lanosterol cyclase by compounds like Ro 48-8071 and BIBX 79, is suggested as the mechanism behind their CYP3A-inducing effects [, ].

Source and Classification

NB-598 was initially identified through synthetic compound screening aimed at discovering new hypocholesterolemic agents. It is classified under the category of competitive inhibitors, specifically targeting squalene epoxidase with an inhibition constant (Ki) of 0.68 nM and an IC50 value of approximately 4.4 nM . This compound is distinct from other antifungal agents as it does not exhibit inhibitory effects on fungi such as Trichophyton mentagrophytes or Candida albicans .

Synthesis Analysis

Methods and Technical Details

The synthesis of NB-598 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from benzylamine derivatives, which are known for their ability to inhibit squalene epoxidase effectively. The synthesis typically includes:

  1. Formation of the Core Structure: The initial step involves constructing the core aromatic system through reactions such as nucleophilic substitution or coupling reactions.
  2. Alkylation: Subsequent steps include alkylation processes to introduce the ethyl and heptyl groups, which are essential for the biological activity of the compound.
  3. Final Modifications: The final stages often involve purification techniques such as recrystallization or chromatography to isolate high-purity NB-598 suitable for biological testing.

The detailed synthetic route can vary based on the specific laboratory protocols but generally adheres to these foundational steps.

Molecular Structure Analysis

Structure and Data

The molecular structure of NB-598 reveals a complex arrangement conducive to its function as an enzyme inhibitor. Key features include:

  • Core Aromatic System: This provides a stable foundation for interaction with the enzyme's active site.
  • Aliphatic Chains: These chains enhance hydrophobic interactions with non-polar residues within the active site of squalene epoxidase.

Crystallographic studies have shown that NB-598 binds to the active site of squalene epoxidase in a conformation that allows it to compete effectively with its natural substrate, squalene . The resolution of these structures has been determined to be around 2.50 Å, providing insights into the binding interactions at an atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

NB-598 primarily functions through competitive inhibition of squalene epoxidase. The mechanism involves:

  1. Binding to the Active Site: NB-598 competes with squalene for binding at the active site, thereby preventing substrate conversion.
  2. Inhibition Profile: In vitro assays demonstrate that NB-598 inhibits cholesterol synthesis from acetate in cell lines such as HepG2, showcasing its effectiveness at low concentrations (IC50 values ranging from 0.75 nM to 3.4 nM) .

This competitive inhibition is crucial for its therapeutic potential in reducing cholesterol levels without affecting other lipid pathways.

Mechanism of Action

Process and Data

The mechanism by which NB-598 exerts its effects involves several biochemical processes:

  1. Competitive Inhibition: By binding to the active site of squalene epoxidase, NB-598 prevents the conversion of squalene to 2,3-oxidosqualene, a critical step in cholesterol biosynthesis .
  2. Stabilization Effects: Studies indicate that NB-598 stabilizes certain protein domains involved in cholesterol metabolism, enhancing their activity under specific conditions . This stabilization is mediated through increased levels of squalene, which further influences cellular cholesterol homeostasis.

The data suggest that even small increases in squalene levels can significantly enhance the stability of enzymes involved in lipid metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NB-598 exhibits distinct physical and chemical properties that contribute to its functionality:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can influence its bioavailability.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are critical for its application in pharmacological settings, where stability and solubility can affect drug formulation and delivery.

Applications

Scientific Uses

NB-598 has several promising applications in scientific research and potential therapeutic contexts:

  1. Cholesterol Regulation: As a selective inhibitor of squalene epoxidase, it serves as a tool for studying cholesterol biosynthesis pathways and their regulation.
  2. Hypocholesterolemic Drug Development: Given its efficacy in lowering serum cholesterol levels both in vitro and in vivo, NB-598 holds potential as a lead compound for developing new treatments for hypercholesterolemia .
  3. Research on Lipid Metabolism: Its ability to modulate lipid metabolic pathways makes it valuable for research into metabolic disorders related to dyslipidemia.
Enzymatic Inhibition Mechanisms of NB-598

Competitive Inhibition of Squalene Epoxidase (SQLE)

NB-598 ((E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3′-bithiophen-5-yl)methoxy]benzenemethanamine) is a potent, selective competitive inhibitor of squalene epoxidase (SQLE), a rate-limiting enzyme in cholesterol biosynthesis. This small molecule binds directly to the catalytic site of SQLE, blocking the conversion of squalene to 2,3-oxidosqualene. Kinetic studies demonstrate that NB-598 competes with squalene for access to the enzyme's FAD-binding domain, exhibiting dose-dependent inhibition with an IC₅₀ of 6.1–76 nM in human cell lines [1] [2] [6]. Unlike statins that target HMG-CoA reductase (the first rate-limiting enzyme), NB-598 acts downstream, specifically interrupting sterol production without affecting early mevalonate pathway intermediates essential for non-sterol products [5].

In Hep G2 hepatoma cells, NB-598 (10 μM) reduced cholesterol synthesis from ¹⁴C-acetate by >90%, accompanied by a proportional accumulation of intracellular squalene [2] [5]. This metabolic shift confirms target engagement and highlights SQLE’s position as a critical control node in sterol biosynthesis. NB-598's potency exceeds earlier antifungal SQLE inhibitors (e.g., terbinafine, IC₅₀ = 7.7 µM) due to optimized interactions with human SQLE’s substrate-binding tunnel [8] [9].

Table 1: Kinetic Profile of NB-598 Across Biological Systems

SystemIC₅₀Key Metabolic EffectsReference
Human SQLE (recombinant)63 nMCompetitive inhibition constant (Ki) [9]
Hep G2 cells76 nM90% suppression of ¹³C₂-acetate→cholesterol conversion [6]
Caco-2 cells10 µM31% reduction in ACAT activity; ↓ apoB secretion [1]
Canine serum cholesterolN/A↓ LDL-C; reversible upon treatment cessation [2]

Structural Basis of NB-598–SQLE Interaction

The molecular architecture of the NB-598–SQLE complex was elucidated via X-ray crystallography (PDB: 6C6P), revealing a high-affinity binding mode within a hydrophobic tunnel adjacent to the FAD cofactor [9]. NB-598’s alkyne tail anchors deep in the substrate channel, while its bithiophene moiety forms π-π interactions with Tyr¹⁹⁵ and hydrogen bonds with Gln¹⁶⁸ in the catalytic domain. This binding induces conformational changes in the substrate-binding domain, including a pivotal swing of Tyr¹⁹⁵ toward Gln¹⁶⁸ – a rearrangement critical for tight inhibition [8] [9].

Mutagenesis studies confirm that Tyr¹⁹⁵ is indispensable for enzymatic activity: its mutation reduces SQLE function by >95% and diminishes NB-598 binding [9]. The inhibitor’s specificity for mammalian SQLE over fungal isoforms arises from variations in residues lining this hydrophobic pocket, explaining its minimal cross-reactivity with terbinafine targets [8]. Notably, NB-598 stabilizes SQLE’s N-terminal regulatory domain (SM-N100), competing with cholesterol-mediated ubiquitination and proteasomal degradation. This "stabilization-competition" paradoxically extends the enzyme’s half-life while blocking its function [4].

Table 2: Key Structural Interactions in NB-598–SQLE Binding (PDB: 6C6P)

NB-598 Functional GroupSQLE ResidueInteraction TypeEnergetic Contribution
Tertiary amineAsp²⁸⁵Ionic bondHigh
Bithiophene moietyTyr¹⁹⁵π-π stackingCritical for affinity
MethoxybenzeneGln¹⁶⁸H-bondStabilizes conformation
Alkyne tailPhe²⁵⁷; Leu³¹⁸Hydrophobic packingAnchors inhibitor deeply

Substrate Accumulation Dynamics: Squalene vs. Cholesterol Biosynthesis

NB-598 inhibition triggers a bifurcated metabolic response: dramatic squalene accumulation coupled with cholesterol depletion. In Caco-2 intestinal epithelia, 10 μM NB-598 reduced basolateral secretion of cholesterol, cholesteryl esters, phospholipids, and triglycerides by 40–60%. This coincided with suppressed apolipoprotein B (apoB) secretion, indicating disrupted lipoprotein assembly [1] [7]. Crucially, squalene – not cholesterol depletion – drives NB-598’s cytotoxicity in cancer models. Neuroendocrine cancer cells (e.g., SCLC line H146) treated with NB-598 accumulate squalene to levels exceeding 500 nmol/mg protein, inducing lipotoxicity through lipid droplet (LD) overload and endoplasmic reticulum (ER) stress [6] [10].

Squalene directly binds SQLE’s N-terminal regulatory domain (residues 1–100), acting as a feedforward stabilizer that competitively blocks cholesterol-dependent degradation. This was validated via photoaffinity labeling, where squalene displaced cholesterol from SM-N100, reducing MARCH6 E3 ligase-mediated ubiquitination [4]. Consequently, squalene accumulation creates a self-amplifying loop:

  • SQLE inhibition → ↑ squalene
  • ↑ Squalene → SQLE stabilization
  • Stabilized SQLE → further squalene trapping

This cycle explains the potency of NB-598 despite SQLE’s feedback regulation. Cholesterol synthesis remains suppressed because squalene cannot transit to downstream sterols, even when SQLE protein levels increase.

Table 3: Metabolic Consequences of NB-598 Treatment Across Cell Types

Cell Type[Squalene] Accumulation[Cholesterol] ChangeFunctional Outcome
Hep G215-fold ↑70% ↓↓ LDL receptor activity; ↑ HMGCR mRNA [5]
Caco-28-fold ↑49% ↓ (apical membrane)↓ Lipid secretion; ↓ apoB production [1]
SCLC (H146)45-fold ↑Minimal changeER stress; DNA repair defects; cytotoxicity [6] [10]
MIN6 (pancreatic β)Detected (NB-598 treated only)36% ↓ total cellularImpaired glucose-stimulated insulin secretion [3]

Properties

CAS Number

131060-14-5

Product Name

NB-598

IUPAC Name

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

Molecular Formula

C27H31NOS2

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+

InChI Key

KIRGLCXNEVICOG-SOFGYWHQSA-N

SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3

Synonyms

N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-((3,3'-bithiophen-5-yl)methoxy)benzenemethanamine
NB 598
NB-598

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.